Magnesium, iodo-3-thienyl-

Catalog No.
S1497517
CAS No.
172035-86-8
M.F
C4H3IMgS
M. Wt
234.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, iodo-3-thienyl-

CAS Number

172035-86-8

Product Name

Magnesium, iodo-3-thienyl-

IUPAC Name

magnesium;3H-thiophen-3-ide;iodide

Molecular Formula

C4H3IMgS

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

PMRZWJCJNHVGQW-UHFFFAOYSA-M

SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Canonical SMILES

C1=CSC=[C-]1.[Mg+2].[I-]

Synthesis and Reactivity:

Magnesium, iodo-3-thienyl-, also known as 3-thienylmagnesium iodide, is an organomagnesium compound with the chemical formula C₄H₃IMgS. It is synthesized by reacting 3-thienyllithium with magnesium iodide in an inert solvent, such as diethyl ether or tetrahydrofuran [].

This compound exhibits the typical reactivity of Grignard reagents, which are known for their ability to form carbon-carbon bonds. 3-Thienylmagnesium iodide can react with various aldehydes, ketones, and epoxides to form new carbon-carbon bonds, leading to the synthesis of complex organic molecules containing the thienyl functional group [].

Applications in Organic Synthesis:

-Thienylmagnesium iodide finds applications in various organic synthesis reactions, including:

  • Preparation of Thiophenes: It can be used as a precursor for the synthesis of substituted thiophenes, a class of five-membered aromatic heterocyclic compounds with diverse applications in materials science and pharmaceuticals [].
  • Synthesis of Heterocycles: It can be employed in the construction of various heterocycles, which are organic molecules containing atoms other than carbon in their rings. These heterocycles often exhibit unique biological and functional properties [].
  • Functionalization of Alkenes and Alkynes: The thienyl group introduced by 3-thienylmagnesium iodide can participate in further reactions, allowing for the creation of more complex and functionalized molecules [].

Limitations and Considerations:

Despite its applications, 3-thienylmagnesium iodide also presents some limitations:

  • Air and Moisture Sensitivity: As with most Grignard reagents, 3-thienylmagnesium iodide is highly air and moisture sensitive. This necessitates handling under inert atmosphere and anhydrous conditions to prevent decomposition [].
  • Flammability: The compound is flammable and requires appropriate handling precautions to avoid fire hazards.

Magnesium, iodo-3-thienyl- is an organomagnesium compound and a member of the Grignard reagent family, characterized by its molecular formula C4H3IMgS\text{C}_4\text{H}_3\text{IMgS} and a molecular weight of approximately 234.34 g/mol. This compound features a thiophene ring substituted with iodine at the 3-position, making it a valuable intermediate in organic synthesis. The presence of magnesium allows it to react with various electrophiles, facilitating the formation of carbon-carbon bonds, which is essential in constructing complex organic molecules .

Organomagnesium compounds can be flammable and react violently with water. Magnesium, iodo-3-thienyl- is expected to share these properties. Specific safety information on this compound is limited, but general safety protocols for handling organometallic reagents should be followed, including:

  • Working in a well-ventilated fume hood.
  • Wearing appropriate personal protective equipment (gloves, goggles, etc.).
  • Handling the compound in inert solvents under anhydrous conditions (free of water).
  • Avoiding contact with air and moisture.

Magnesium, iodo-3-thienyl- is primarily used in nucleophilic substitution reactions due to its ability to donate electrons. As a Grignard reagent, it can react with a variety of electrophiles including:

  • Aldehydes and Ketones: Reacts to form alcohols after hydrolysis.
  • Carbon Dioxide: Produces carboxylic acids upon reaction.
  • Alkyl Halides: Engages in coupling reactions to form larger carbon chains.

The reactivity profile of magnesium, iodo-3-thienyl- is influenced by the electron-withdrawing effects of the iodine atom and the electron-donating nature of the thiophene ring .

Magnesium, iodo-3-thienyl- can be synthesized through several methods:

  • Direct Reaction of Iodothiophene with Magnesium:
    • Iodothiophene is reacted with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to yield magnesium, iodo-3-thienyl-. This method ensures that moisture does not interfere with the reaction.
  • Formation from Other Thiophenes:
    • Starting from 3-bromothiophene or other halogenated thiophenes, magnesium can be introduced to form the corresponding Grignard reagent through halogen-metal exchange reactions.

These methods highlight the importance of controlling reaction conditions to prevent side reactions and ensure high yields .

Magnesium, iodo-3-thienyl- finds applications primarily in organic synthesis, including:

  • Synthesis of Complex Organic Molecules: Used as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Potential applications in developing conductive polymers and organic electronic materials.

Its unique structure allows it to participate in various coupling reactions essential for creating complex molecular architectures .

Studies involving magnesium, iodo-3-thienyl- often focus on its interactions with electrophiles during synthetic reactions. The presence of iodine enhances its nucleophilicity due to the polarizing effect it has on the thiophene ring. Interaction studies typically assess:

  • Reactivity Profiles: How variations in electrophiles affect reaction rates and yields.
  • Mechanistic Pathways: Understanding how this compound participates in reaction mechanisms can provide insights into optimizing synthetic routes.

Such studies are crucial for developing efficient synthetic methodologies utilizing this compound as a reagent .

Several compounds share structural similarities with magnesium, iodo-3-thienyl-, particularly within the realm of organomagnesium reagents and iodothiophenes. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Magnesium, bromo-3-thienyl-OrganomagnesiumContains bromine instead of iodine; different reactivity profile
Magnesium, iodo-2-thienyl-OrganomagnesiumIodine at 2-position; generally less reactive than 3-isomer
3-Thienylmagnesium iodideGrignard reagentSimilar structure; used for similar synthetic applications
2-IodothiopheneHalogenated thiopheneDifferent halogen position affects reactivity

The uniqueness of magnesium, iodo-3-thienyl- lies in its specific position of substitution (iodine at the 3-position), which influences its reactivity and potential applications compared to other similar compounds. This characteristic makes it particularly valuable in targeted synthetic strategies .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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